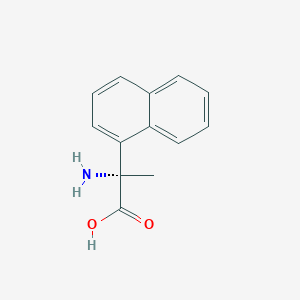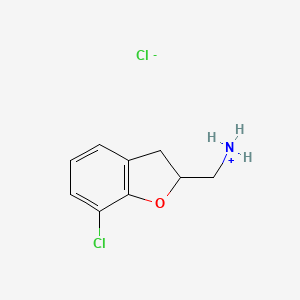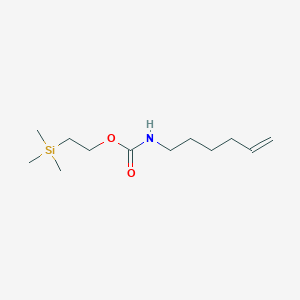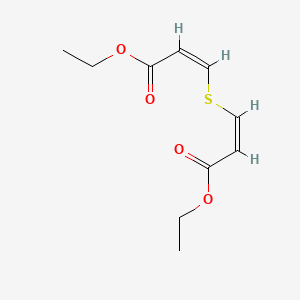
Diethyl (Z,Z)-3,3'-thiobisacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (Z,Z)-3,3’-thiobisacrylate is an organic compound characterized by its unique structure, which includes two ester groups and a thiobisacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (Z,Z)-3,3’-thiobisacrylate can be synthesized through the condensation reaction of ethyl acetoacetate with 1,2-diaminoethane in the presence of alcohol at room temperature . This reaction typically does not require a catalyst, making it a straightforward and efficient method for producing the compound.
Industrial Production Methods
While specific industrial production methods for Diethyl (Z,Z)-3,3’-thiobisacrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (Z,Z)-3,3’-thiobisacrylate undergoes various chemical reactions, including:
Oxidation: The thiobisacrylate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (Z,Z)-3,3’-thiobisacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Diethyl (Z,Z)-3,3’-thiobisacrylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its thiobisacrylate moiety can interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Diethyl (Z,Z)-3,3’-thiobisacrylate is unique due to its thiobisacrylate moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and industrial applications.
Propiedades
Número CAS |
20626-39-5 |
|---|---|
Fórmula molecular |
C10H14O4S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
ethyl (Z)-3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |
Clave InChI |
WXIVZEGISIHXKT-SFECMWDFSA-N |
SMILES isomérico |
CCOC(=O)/C=C\S/C=C\C(=O)OCC |
SMILES canónico |
CCOC(=O)C=CSC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



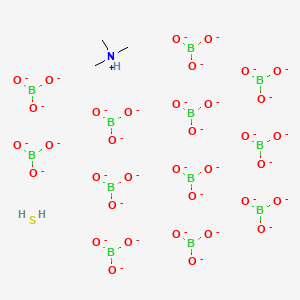

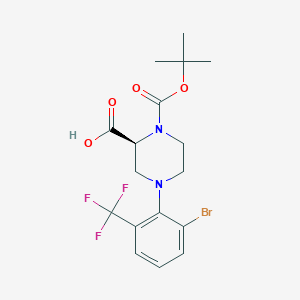



![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
